molecular formula C9H18N2O B13811771 1-Pentylpiperazin-2-one CAS No. 59702-11-3

1-Pentylpiperazin-2-one

Cat. No.: B13811771
CAS No.: 59702-11-3
M. Wt: 170.25 g/mol
InChI Key: VKKFZFFHARJMSE-UHFFFAOYSA-N
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Description

1-Pentylpiperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a pentyl group at the nitrogen atom. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazines are commonly used as intermediates in the synthesis of various drugs and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a 1,2-diamine with a sulfonium salt under basic conditions to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring through the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of catalysts, such as palladium or iridium, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Pentylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted piperazines.

Mechanism of Action

The mechanism of action of 1-Pentylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

1-Pentylpiperazin-2-one can be compared with other piperazine derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .

Properties

CAS No.

59702-11-3

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-pentylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-2-3-4-6-11-7-5-10-8-9(11)12/h10H,2-8H2,1H3

InChI Key

VKKFZFFHARJMSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCNCC1=O

Origin of Product

United States

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